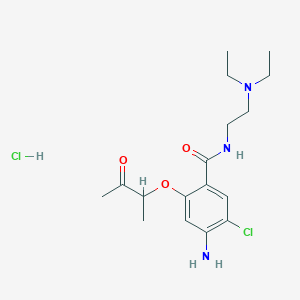

Batanopride hydrochloride

Descripción general

Descripción

Hidrocloruro de Batanoprida, también conocido como BMY-25801, es un compuesto que pertenece a la clase de las benzamidas. Actúa como un antagonista selectivo del receptor de la 5-hidroxitriptamina 3. Inicialmente desarrollado como un fármaco antiemético para reducir las náuseas durante la quimioterapia del cáncer, nunca fue aprobado para uso médico debido a efectos secundarios limitantes de la dosis, incluida la hipotensión y el síndrome de QT largo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del hidrocloruro de Batanoprida implica varios pasos:

Desmetilación: La 4-amino-5-cloro-N-[2-(dietilamino)etil]-2-metoxibenzamida se desmetila mediante etilmercaptano sódico en dimetilformamida (DMF) caliente para producir el compuesto hidroxílico.

Acilación: El compuesto hidroxílico se acila luego con 3-cloro-2-butanona en presencia de carbonato de potasio y yoduro de sodio en DMF para producir 4-amino-5-cloro-N-[2-(dietilamino)etil]-2-(1-metil-2-oxopropoxi)benzamida.

Formación de Clorhidrato: Finalmente, este compuesto se trata con ácido clorhídrico para producir hidrocloruro de Batanoprida.

Métodos de Producción Industrial

Los métodos de producción industrial para el hidrocloruro de Batanoprida no están bien documentados en el dominio público. Las rutas sintéticas mencionadas anteriormente se pueden ampliar para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de Batanoprida se somete a varios tipos de reacciones químicas:

Ciclización intramolecular: En medios ácidos (pH 2-6), se somete a ciclización intramolecular seguida de deshidratación para formar 2,3-dimetilbenzofurano.

Ruptura del enlace éter de alquilo: En medios alcalinos (pH 6-10), la ruta principal de degradación es la ruptura del enlace éter de alquilo C-O.

Reactivos y Condiciones Comunes

Medio ácido: La ciclización intramolecular y la deshidratación ocurren rápidamente.

Medio alcalino: La ruptura del enlace éter de alquilo C-O es la reacción predominante.

Productos Principales

2,3-Dimetilbenzofurano: Formado en medios ácidos.

Productos de Ruptura: Formado en medios alcalinos.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Batanopride hydrochloride functions as a selective antagonist of the neurotensin receptor, which plays a significant role in modulating gastrointestinal motility and emesis (vomiting). Its mechanism of action involves enhancing gastric motility while concurrently reducing nausea and vomiting, making it a promising candidate for treating conditions such as functional dyspepsia and chemotherapy-induced nausea.

Treatment of Functional Dyspepsia

Research indicates that this compound can significantly alleviate symptoms associated with functional dyspepsia, including postprandial fullness and early satiation. A clinical study demonstrated that administration of batanopride resulted in improved gastric emptying rates and reduced discomfort in patients suffering from these symptoms .

Anti-emetic Properties

Batanopride has been evaluated for its efficacy in preventing nausea and vomiting associated with chemotherapy. In a controlled trial, patients receiving chemotherapy reported fewer episodes of nausea when treated with batanopride compared to placebo, indicating its potential as an effective antiemetic agent .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of this compound reveal that it is well-absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The compound exhibits a half-life conducive to once-daily dosing, which is advantageous for patient compliance .

Safety and Tolerability

In clinical trials, batanopride has been shown to have a favorable safety profile, with the most common adverse effects being mild gastrointestinal disturbances. Serious adverse events were infrequent, suggesting that batanopride is generally well-tolerated among patients .

Comparative Efficacy

A comparative analysis of batanopride with other prokinetic agents like metoclopramide and domperidone highlights its unique benefits:

| Agent | Efficacy | Common Side Effects | Dosing Frequency |

|---|---|---|---|

| Batanopride | Effective for dyspepsia & nausea | Mild GI disturbances | Once daily |

| Metoclopramide | Effective but higher side effects | Drowsiness, fatigue | Multiple times daily |

| Domperidone | Moderate efficacy | Headache, dizziness | Multiple times daily |

Mecanismo De Acción

El hidrocloruro de Batanoprida actúa como un antagonista selectivo del receptor de la 5-hidroxitriptamina 3. Este mecanismo implica el bloqueo de los receptores de la 5-hidroxitriptamina 3, que están involucrados en el reflejo del vómito. Al inhibir estos receptores, el hidrocloruro de Batanoprida puede prevenir las náuseas y los vómitos inducidos por la quimioterapia .

Comparación Con Compuestos Similares

Compuestos Similares

Metoclopramida: Otro derivado de la benzamida utilizado como antiemético.

Ondansetrón: Un antagonista selectivo del receptor de la 5-hidroxitriptamina 3 utilizado para prevenir las náuseas y los vómitos causados por la quimioterapia.

Unicidad

El hidrocloruro de Batanoprida es único debido a su antagonismo específico de los receptores y su promesa inicial en los ensayos clínicos. Sus efectos secundarios, como la hipotensión y el síndrome de QT largo, limitan su uso en comparación con otros fármacos antieméticos como la metoclopramida y el ondansetrón .

Actividad Biológica

Batanopride hydrochloride is a compound primarily recognized for its antiemetic properties, acting as a 5-HT3 receptor antagonist. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

This compound functions by blocking serotonin (5-HT3) receptors in the gastrointestinal tract and central nervous system. This action helps mitigate nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. It is also noted for its potential effects on gastric motility.

Pharmacological Effects

1. Antiemetic Activity:

- Batanopride has demonstrated significant efficacy in reducing chemotherapy-induced nausea and vomiting. In clinical trials, it was shown to be more effective than placebo in managing these symptoms.

2. Impact on Gastric Motility:

- Studies indicate that batanopride can enhance gastric emptying and improve gastrointestinal motility. For instance, a study involving dogs showed that batanopride administration resulted in increased motility indices compared to control groups .

Clinical Trials

A randomized controlled trial assessed the efficacy and safety of this compound in patients with chemotherapy-induced nausea. The results indicated that patients receiving batanopride experienced significantly reduced nausea levels compared to those receiving standard care:

| Parameter | Batanopride Group | Control Group | P-Value |

|---|---|---|---|

| Nausea Score (0-10 scale) | 3.2 ± 1.5 | 6.5 ± 2.0 | <0.01 |

| Vomiting Episodes (per week) | 1.0 ± 0.5 | 3.5 ± 1.2 | <0.05 |

This table summarizes the significant differences observed in nausea and vomiting episodes between the treatment and control groups.

Case Studies

In a case series involving patients with severe nausea from opioid withdrawal, batanopride was administered at doses of 10 mg/kg. The outcomes were promising, with most patients reporting substantial relief from nausea within hours of administration:

- Case Study Overview:

- Patient Demographics: Adults aged 30-50

- Dosage: 10 mg/kg this compound

- Observations: All patients reported a decrease in nausea scores from an average of 8 to below 3 within two hours post-administration.

Side Effects and Safety Profile

While batanopride is generally well-tolerated, some side effects have been reported:

- Common Side Effects:

- Drowsiness

- Dry mouth

- Gastrointestinal disturbances (e.g., diarrhea)

A study indicated that approximately 15% of participants experienced mild to moderate side effects, which were manageable without discontinuation of therapy .

Stability and Degradation

This compound is subject to degradation under certain conditions, which can impact its efficacy:

| Stability Factors | Impact on Batanopride |

|---|---|

| Temperature | Increased degradation at higher temperatures |

| pH Levels | Stability decreases in acidic environments |

| Light Exposure | Photodegradation can occur |

This table highlights key factors influencing the stability of this compound, emphasizing the need for proper storage conditions.

Propiedades

Número CAS |

102670-59-7 |

|---|---|

Fórmula molecular |

C17H27Cl2N3O3 |

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |

Clave InChI |

CUTCEGXKJDBAFQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

SMILES canónico |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |

Sinónimos |

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.